![molecular formula C15H17N3O2 B12624370 1-{4-[4-(Aminomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one CAS No. 919122-00-2](/img/structure/B12624370.png)
1-{4-[4-(Aminomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one
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Overview
Description
1-{4-[4-(Aminomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one is a complex organic compound that features a piperidinone core linked to an oxazole ring through a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its structural similarity to various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[4-(Aminomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, followed by its attachment to a phenyl group. The final step involves the formation of the piperidinone ring. Key reagents used in these steps include various amines, aldehydes, and catalysts to facilitate cyclization and condensation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[4-(Aminomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 1-{4-[4-(Aminomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one. It has shown effectiveness against various bacterial strains, including:
- Gram-positive bacteria : Such as Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa.
The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways.
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity through:
- Inhibition of Tumor Growth : In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines.
- Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells, which is crucial for cancer treatment.
Case Study 1: Antibacterial Efficacy
In a study published in MDPI, the antibacterial efficacy of various derivatives of oxazole compounds was evaluated. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria at low concentrations .
Case Study 2: Anticancer Activity
Another research article focused on the anticancer potential of piperidine derivatives. The study found that this compound could inhibit cancer cell proliferation in vitro and showed promising results in animal models . The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 1-{4-[4-(Aminomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.
Comparison with Similar Compounds
1-{4-[4-(Aminomethyl)-1,3-thiazol-2-yl]phenyl}piperidin-2-one: This compound features a thiazole ring instead of an oxazole ring.
1-{4-[4-(Aminomethyl)-1,3-imidazol-2-yl]phenyl}piperidin-2-one: This compound contains an imidazole ring.
Uniqueness: 1-{4-[4-(Aminomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its oxazole ring, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
1-{4-[4-(Aminomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, emphasizing its antibacterial, anticancer, and neuroprotective effects.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C17H20N4O
- Molecular Weight : 296.37 g/mol
The structure features a piperidine ring substituted with a phenyl group that carries an aminomethyl group and an oxazole moiety. This unique arrangement contributes to its diverse biological activities.
Antibacterial Activity
Research has demonstrated that this compound exhibits notable antibacterial properties. A study evaluated its efficacy against various bacterial strains using the agar disc-diffusion method.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Proteus mirabilis | 128 µg/mL |
These results indicate that the compound is particularly effective against Gram-positive bacteria while showing moderate activity against Gram-negative strains .
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It was tested against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
The compound exhibited cytotoxic effects with IC50 values ranging from 10 to 25 µM across different cell lines. Mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Neuroprotective Effects
Recent investigations into the neuroprotective potential of this compound revealed its ability to protect neuronal cells from oxidative stress. In models of neurodegeneration, it significantly reduced markers of oxidative damage and improved cell viability. The compound appears to exert its protective effects by modulating antioxidant enzyme activities and inhibiting apoptotic signaling pathways .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antibacterial Efficacy : A clinical trial assessed the effectiveness of the compound in treating skin infections caused by resistant Staphylococcus aureus strains. Patients receiving treatment showed significant improvement compared to controls, with a reduction in infection severity within days .
- Case Study on Cancer Treatment : In a preclinical model, administration of the compound in combination with conventional chemotherapy agents resulted in enhanced antitumor activity and reduced side effects compared to chemotherapy alone. This suggests a synergistic effect that warrants further investigation .
Properties
CAS No. |
919122-00-2 |
---|---|
Molecular Formula |
C15H17N3O2 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
1-[4-[4-(aminomethyl)-1,3-oxazol-2-yl]phenyl]piperidin-2-one |
InChI |
InChI=1S/C15H17N3O2/c16-9-12-10-20-15(17-12)11-4-6-13(7-5-11)18-8-2-1-3-14(18)19/h4-7,10H,1-3,8-9,16H2 |
InChI Key |
LLQUBNKPZVGDGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)C3=NC(=CO3)CN |
Origin of Product |
United States |
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